molecular formula C8H5F5O2 B8064294 (2,3-Difluoro-6-(trifluoromethoxy)phenyl)methanol

(2,3-Difluoro-6-(trifluoromethoxy)phenyl)methanol

Cat. No.: B8064294
M. Wt: 228.12 g/mol
InChI Key: UVBDXDPDTKKBJY-UHFFFAOYSA-N
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Description

(2,3-Difluoro-6-(trifluoromethoxy)phenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol backbone substituted with two fluorine atoms at the 2- and 3-positions and a trifluoromethoxy (-OCF₃) group at the 6-position. This compound’s structure combines high electronegativity and lipophilicity due to its fluorine-rich substituents, making it of interest in pharmaceutical and agrochemical research. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

[2,3-difluoro-6-(trifluoromethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O2/c9-5-1-2-6(15-8(11,12)13)4(3-14)7(5)10/h1-2,14H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBDXDPDTKKBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)CO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents and specific reaction conditions to achieve the desired substitution . The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-(trifluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

(2,3-Difluoro-6-(trifluoromethoxy)phenyl)methanol is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-6-(trifluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Methyl Groups

A key structural analog is (2,3-Difluoro-6-methylphenyl)methanol (CAS 286440-92-4, C₈H₈F₂O), which replaces the trifluoromethoxy group with a methyl (-CH₃) substituent .

Property (2,3-Difluoro-6-(trifluoromethoxy)phenyl)methanol (2,3-Difluoro-6-methylphenyl)methanol
Lipophilicity (logP) Higher (due to -OCF₃) Lower (due to -CH₃)
Electron-withdrawing Strong (fluorine and -OCF₃) Moderate (fluorine only)
Metabolic Stability Enhanced (resistant to oxidation) Less stable

Additionally, the increased lipophilicity of the trifluoromethoxy derivative may improve membrane permeability but reduce aqueous solubility .

Comparison with Other Fluorinated Benzyl Alcohols

  • 2-Fluorobenzyl Alcohol : Lacks multiple fluorine substitutions, leading to lower thermal stability and reduced bioactivity.
  • 2,4,5-Trifluorobenzyl Alcohol : Higher fluorine content increases oxidative stability but may introduce steric hindrance.

Biological Activity

(2,3-Difluoro-6-(trifluoromethoxy)phenyl)methanol is an organofluorine compound that has garnered attention for its potential biological activity. This article explores its biological properties, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with two fluorine atoms and a trifluoromethoxy group. Its molecular formula is C9H6F5OC_9H_6F_5O with a molecular weight of approximately 236.15 g/mol. The presence of fluorinated groups enhances its lipophilicity and may improve binding affinity to biological targets such as enzymes and receptors.

1. Antibacterial Activity

Research indicates that compounds with similar fluorinated structures exhibit significant antibacterial properties. For instance, studies have shown that fluorinated imines and hydrazones possess strong antibacterial activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . Although specific data on this compound's antibacterial activity is limited, its structural characteristics suggest potential efficacy in this area.

2. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. For example, it has been indicated that similar compounds can inhibit the enzyme ecKAS III, which plays a critical role in fatty acid synthesis in bacteria. The IC50 values for related compounds have been reported around 17.1 µM, indicating moderate potency .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving fluorination reactions and nucleophilic substitutions. Common reagents include potassium permanganate for oxidation processes and lithium aluminum hydride for reductions. Industrial methods are typically optimized for larger-scale production using high-pressure reactors.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity Similar fluorinated compounds showed significant activity against E. coli and S. aureus with varying MIC values .
Enzyme Inhibition Compounds with similar structures demonstrated IC50 values around 17.1 µM against ecKAS III .
Cytotoxicity Related studies indicate potential anticancer activity against human cancer cell lines such as A549 and HeLa .

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